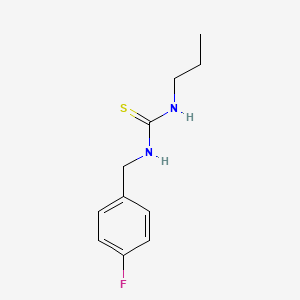![molecular formula C19H23N5O2S2 B10953039 2-({[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10953039.png)
2-({[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of triazole, benzothiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring, followed by the introduction of the sulfanyl group. Subsequent steps involve the acetylation of the amino group and the formation of the benzothiophene ring. The final step is the coupling of the benzothiophene derivative with the triazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives .
Scientific Research Applications
2-({2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-({2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole and benzothiophene groups are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
- 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(difluoromethoxy)phenyl]-1-propanone
- 2-(4-{[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-1-piperazinyl)-N,N-dimethylacetamide
Uniqueness
What sets 2-({2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart from similar compounds is its combination of structural features, which confer unique electronic and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H23N5O2S2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H23N5O2S2/c20-16(26)15-12-3-1-2-4-13(12)28-18(15)21-14(25)9-27-19-23-22-17(10-5-6-10)24(19)11-7-8-11/h10-11H,1-9H2,(H2,20,26)(H,21,25) |
InChI Key |
OIMCHOMKCWAEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C(N3C4CC4)C5CC5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10952967.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10952974.png)
![ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate](/img/structure/B10952976.png)
![1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952984.png)
![6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10952991.png)
![3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10952992.png)
![1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952994.png)
![(2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B10952995.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953005.png)
![7-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953006.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10953023.png)

![N'-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10953045.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide](/img/structure/B10953052.png)
